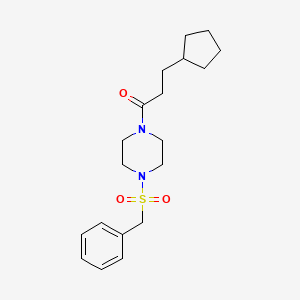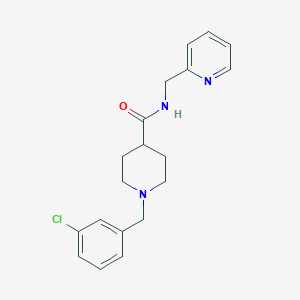
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-5-indolinecarboxamide
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-5-indolinecarboxamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a member of the phenylacetic acid derivative class of NSAIDs and has been used for over 30 years.
Wirkmechanismus
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-5-indolinecarboxamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by diclofenac results in a reduction in pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, diclofenac has been found to reduce the activity of matrix metalloproteinases, enzymes involved in tissue degradation. This compound has also been found to have antioxidant properties and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-5-indolinecarboxamide is widely used in laboratory experiments due to its well-established anti-inflammatory and analgesic properties. It is readily available and has been extensively studied, making it a reliable tool for researchers. However, diclofenac has been shown to have some limitations in laboratory experiments. It can interfere with the activity of other enzymes and proteins, and its use can result in off-target effects.
Zukünftige Richtungen
For the study of diclofenac include its potential use as a chemotherapeutic agent and the development of novel derivatives with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-5-indolinecarboxamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and acute pain. In addition, diclofenac has been found to have anti-cancer properties and has been studied as a potential chemotherapeutic agent.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c1-24(22,23)20-7-6-10-8-11(2-5-15(10)20)16(21)19-14-9-12(17)3-4-13(14)18/h2-5,8-9H,6-7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRYQDRXCQHIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140379 | |
| Record name | N-(2,5-Dichlorophenyl)-2,3-dihydro-1-(methylsulfonyl)-1H-indole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
712319-45-4 | |
| Record name | N-(2,5-Dichlorophenyl)-2,3-dihydro-1-(methylsulfonyl)-1H-indole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712319-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,5-Dichlorophenyl)-2,3-dihydro-1-(methylsulfonyl)-1H-indole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3452080.png)

![N-[4-(acetylamino)phenyl]-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B3452098.png)
![ethyl 4-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3452099.png)
![N-(2,3-dichlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3452106.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3452107.png)
![N-(4-ethoxyphenyl)-4-fluoro-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3452113.png)
![3-(2-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B3452126.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3452131.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3452141.png)



